HIV-1 inhibitor-49

NNRTI HEPT analog antiviral potency

Select HIV-1 inhibitor-49 for reproducible antiviral research. This HEPT analog NNRTI provides superior resolution in resistance mechanism studies, demonstrating consistently lower EC50s against key single-point mutants (L100I, K103N, Y181C, E138K) compared to earlier analogs. Its high oral bioavailability (86.72%) and excellent acute safety profile (no toxicity at 1000 mg/kg in mice) make it ideal for in vivo proof-of-concept. The compound's low CYP inhibition minimizes confounding metabolic interactions, ensuring data integrity in combination studies. Ensure lot-to-lot consistency for your critical assays.

Molecular Formula C21H18F2N2O3S
Molecular Weight 416.4 g/mol
Cat. No. B12393537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-49
Molecular FormulaC21H18F2N2O3S
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N(C(=O)NC2=O)COCC3=CC=CC=C3)SC4=C(C=CC(=C4)F)F
InChIInChI=1S/C21H18F2N2O3S/c22-15-8-9-16(23)17(10-15)29-20-18(14-6-7-14)19(26)24-21(27)25(20)12-28-11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,24,26,27)
InChIKeyFAPXJUPETHRJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-49: A High-Potency HEPT Analog NNRTI for Antiviral Research


HIV-1 inhibitor-49 is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analog class [1]. It is characterized by a cyclopropyl-substituted pyrimidinedione core structure with a 2,5-difluorophenylthio group . The compound demonstrates sub-30 nM inhibitory activity against HIV-1 reverse transcriptase and is orally bioavailable in rodent models [2].

Why HEPT Analogs Are Not Interchangeable: The Case for HIV-1 Inhibitor-49 Specificity


Despite sharing the HEPT scaffold, NNRTIs in this class exhibit profound differences in antiviral potency against wild-type and mutant HIV-1 strains, cytochrome P450 (CYP) enzyme inhibition profiles, and oral bioavailability. Even minor structural modifications—such as linker substitution at the benzylic α-methylene unit—can alter the EC50 against clinically relevant NNRTI-resistant mutants (e.g., L100I, K103N, Y181C, E138K) by orders of magnitude [1]. Consequently, substituting a generic HEPT analog for HIV-1 inhibitor-49 in research protocols risks misinterpretation of resistance mechanisms, inconsistent pharmacokinetic outcomes, and failed reproducibility in antiviral efficacy studies.

Quantitative Differentiation of HIV-1 Inhibitor-49 Against Reference NNRTIs


Wild-Type HIV-1 Antiviral Potency: 13.5-Fold Improvement Over HEPT-Class Analog C20

HIV-1 inhibitor-49 exhibits substantially greater antiviral potency against wild-type HIV-1 (EC50 = 17 nM) compared to the structurally optimized HEPT analog C20 (EC50 = 230 nM), a representative advanced compound from the same chemical series [1]. This 13.5-fold difference in EC50 values, both measured in MT-4 cell-based antiviral assays against the IIIB strain, indicates that the specific structural features of HIV-1 inhibitor-49 confer a significant advantage in target engagement and viral suppression.

NNRTI HEPT analog antiviral potency EC50

Enhanced Activity Against Clinically Prevalent NNRTI-Resistant Mutants

HIV-1 inhibitor-49 maintains superior antiviral activity against a panel of single-point NNRTI-resistant HIV-1 mutants compared to the HEPT analog C20 [1][2]. Against the common clinical mutations L100I, K103N, Y181C, and E138K, HIV-1 inhibitor-49 exhibits EC50 values ranging from 0.09 μM to 2.64 μM, while C20 shows consistently higher EC50 values (1.06–5.57 μM) under comparable assay conditions. Notably, HIV-1 inhibitor-49 retains sub-micromolar potency against the E138K and L100I mutants (EC50 = 0.09 μM and 0.38 μM, respectively), a profile that may offer advantages in addressing NNRTI-resistant viral populations.

drug resistance NNRTI mutations L100I K103N Y181C E138K

Substantially Lower CYP2C9 Inhibition Compared to Efavirenz

HIV-1 inhibitor-49 demonstrates minimal inhibition of the major hepatic cytochrome P450 enzyme CYP2C9 (IC50 = 27.6 μM), contrasting sharply with the clinically used NNRTI efavirenz (CYP2C9 IC50 = 0.0717 μM) [1]. This 385-fold difference in inhibitory potency indicates that HIV-1 inhibitor-49 is far less likely to alter the metabolism of co-administered CYP2C9 substrates (e.g., warfarin, phenytoin) in experimental systems, reducing the potential for confounding drug-drug interaction artifacts in polypharmacology or combination antiviral studies.

CYP inhibition drug-drug interactions CYP2C9 hepatic metabolism

High Oral Bioavailability in Preclinical Species Exceeds Efavirenz

HIV-1 inhibitor-49 achieves high oral bioavailability (F = 86.72%) in rats following a single 10 mg/kg oral dose, significantly exceeding the reported oral bioavailability of efavirenz (F = 16% at 10 mg/kg) under comparable dosing conditions [1][2]. This 5.4-fold improvement in oral absorption suggests that HIV-1 inhibitor-49 may exhibit more predictable systemic exposure and require less frequent or lower dosing in preclinical efficacy models, simplifying in vivo study protocols.

oral bioavailability pharmacokinetics ADME in vivo PK

Favorable Acute Safety Profile at High Dose in Murine Model

HIV-1 inhibitor-49 demonstrates an absence of acute toxicity in mice following a single oral dose of 1000 mg/kg, with no observed mortality or significant pathological lesions . While class-level inference suggests that many first-generation NNRTIs (e.g., nevirapine, efavirenz) exhibit dose-limiting toxicities or require therapeutic drug monitoring due to narrow safety margins, HIV-1 inhibitor-49's high acute tolerability provides a wider experimental window for in vivo efficacy and target engagement studies.

acute toxicity in vivo safety LD50 maximum tolerated dose

Optimal Research Applications for HIV-1 Inhibitor-49 Based on Differentiated Evidence


In Vitro Resistance Mechanism Studies Requiring Broad Mutant Coverage

HIV-1 inhibitor-49 is particularly well-suited for experiments investigating the mechanistic basis of NNRTI resistance, as its EC50 values against single-point mutants (L100I, K103N, Y181C, E138K) are consistently lower than those of the HEPT analog C20 [1]. Its sub-micromolar activity against E138K and L100I mutants enables researchers to study viral evolution under selective pressure with a compound that retains measurable activity across a wider range of clinically relevant variants, improving the resolution of resistance pathway analyses.

In Vivo Pharmacokinetic and Efficacy Studies in Rodent Models

Given its high oral bioavailability (86.72%) and favorable acute safety profile (no toxicity at 1000 mg/kg in mice) [2], HIV-1 inhibitor-49 is an excellent candidate for in vivo proof-of-concept studies in rodent models of HIV-1 infection or humanized mouse models. The compound's reliable oral absorption and wide safety margin simplify dosing regimens and reduce the need for parenteral administration, facilitating longitudinal studies of antiviral efficacy, viral load reduction, and tissue distribution.

Drug-Drug Interaction Profiling with Minimal CYP Interference

For laboratories conducting in vitro drug metabolism and interaction studies, HIV-1 inhibitor-49's low inhibitory potency toward CYP2C9 (IC50 = 27.6 μM) and other CYP isoforms (IC50 > 50 μM) minimizes the risk of confounding metabolic interactions . This makes it a preferred NNRTI tool compound for combination studies with CYP2C9 substrates (e.g., warfarin, NSAIDs) or for evaluating the impact of co-administered agents on HIV-1 inhibitor activity without the confounding variable of CYP-mediated drug interactions.

NNRTI Scaffold Optimization and Structure-Activity Relationship (SAR) Campaigns

As a HEPT analog with well-characterized potency against both wild-type and mutant HIV-1 strains, HIV-1 inhibitor-49 serves as an informative benchmark for medicinal chemistry efforts aimed at developing next-generation NNRTIs [1][3]. Its favorable oral bioavailability and low CYP inhibition liability provide additional reference points for assessing the drug-like properties of new chemical entities within the same scaffold series, enabling more rational prioritization of lead candidates.

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